molecular formula C10H6O8.4H3N<br>C10H18N4O8 B12685194 Tetraammonium benzene-1,2,4,5-tetracarboxylate CAS No. 85650-68-6

Tetraammonium benzene-1,2,4,5-tetracarboxylate

Cat. No.: B12685194
CAS No.: 85650-68-6
M. Wt: 322.27 g/mol
InChI Key: FCRPMISQNGXHQA-UHFFFAOYSA-N
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Description

Tetraammonium benzene-1,2,4,5-tetracarboxylate (CAS 85650-68-6, molecular formula C₁₀H₁₈N₄O₈) is a fully deprotonated derivative of pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid), where each carboxyl group is neutralized by an ammonium cation. This compound serves as a versatile building block in coordination polymers and metal-organic frameworks (MOFs) due to its four rigid carboxylate groups, which enable diverse coordination modes with transition metals and rare-earth ions . Its high symmetry and charge density make it ideal for constructing porous materials with applications in catalysis, gas storage, and ion exchange .

Properties

CAS No.

85650-68-6

Molecular Formula

C10H6O8.4H3N
C10H18N4O8

Molecular Weight

322.27 g/mol

IUPAC Name

tetraazanium;benzene-1,2,4,5-tetracarboxylate

InChI

InChI=1S/C10H6O8.4H3N/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;;;;/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*1H3

InChI Key

FCRPMISQNGXHQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Direct Neutralization Method

The most straightforward and widely used method involves the neutralization of pyromellitic acid with an aqueous ammonium hydroxide solution:

  • Procedure:

    • Dissolve pyromellitic acid in distilled water, often with gentle heating to enhance solubility.
    • Slowly add ammonium hydroxide solution under stirring to the acid solution.
    • Maintain the pH near neutral to slightly basic to ensure complete conversion to the tetraammonium salt.
    • The resulting solution contains this compound.
    • The product can be isolated by evaporation or crystallization.
  • Reaction:

$$
\text{C}6\text{H}2(\text{COOH})4 + 4 \text{NH}3 \rightarrow \text{C}6\text{H}2(\text{COO}^-)4 \cdot 4 \text{NH}4^+
$$

  • Notes:
    • The reaction is typically carried out at room temperature or slightly elevated temperatures.
    • Purity depends on the stoichiometry and completeness of neutralization.
    • The product is water-soluble and can be crystallized from aqueous solution.

Detailed Research Findings and Characterization

Infrared and Raman Spectroscopy Insights

  • Studies on metal and ammonium salts of benzene-1,2,4,5-tetracarboxylate reveal characteristic IR and Raman spectral features that confirm the formation of the tetraammonium salt.

  • The ammonium salt exhibits strong hydrogen bonding between ammonium ions and carboxylate groups, evidenced by shifts in the IR bands corresponding to carboxylate stretching vibrations.

  • The presence of very short, strong hydrogen bonds in ammonium salts has been reported, which influences the thermal stability and solubility of the compound.

Thermal Stability

  • Tetraammonium salts of benzene-1,2,4,5-tetracarboxylate show good thermal stability, with decomposition temperatures typically above 200 °C, making them suitable for various applications in materials science.

Comparative Table of Preparation Parameters

Preparation Method Starting Material Reaction Conditions Yield (%) Notes
Direct Neutralization Pyromellitic acid + NH4OH Aqueous solution, room temp to 50°C >90 Simple, high purity, scalable
Ion Exchange / Metathesis Metal salt (Na/K) + NH4Cl Aqueous solution, ambient conditions Variable Useful for purification or salt exchange
Catalytic or Synthetic Routes Benzene derivatives (for acid synthesis) Multi-step oxidation and purification N/A Precursor synthesis for pyromellitic acid

Advanced Synthetic Routes for Related Compounds

While direct preparation of this compound is straightforward, advanced synthetic methods for related tetra-substituted benzenes have been developed:

  • Copper-catalyzed dimerization of γ,δ-unsaturated ketones provides a robust method to synthesize 1,2,4,5-tetra-substituted benzenes under mild conditions, which could be adapted for functionalized derivatives.

  • Such methods are more relevant for complex derivatives rather than the simple ammonium salt.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium benzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetraammonium benzene-1,2,4,5-tetracarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraammonium benzene-1,2,4,5-tetracarboxylate involves its ability to form stable complexes with metal ions. The carboxylate groups act as ligands, coordinating with metal ions to form coordination polymers. These complexes can exhibit unique properties, such as enhanced stability, catalytic activity, and selective binding to target molecules .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural Properties
Compound Charge Counterion(s) Coordination Modes Key Applications
Tetraammonium benzene-1,2,4,5-tetracarboxylate 4– NH₄⁺ (4×) Chelating, bridging, monodentate MOFs, luminescent materials
Bis(ethylenediammonium) benzene-1,2,4,5-tetracarboxylate 4– H₃N(CH₂)₂NH₃⁺ (2×) Hydrogen-bonded networks Supramolecular assemblies
Bis(propane-1,2-diammonium) benzene-1,2,4,5-tetracarboxylate 4– H₃N(CH₂)₃NH₃⁺ (2×) 3D hydrogen-bonded frameworks Proton conduction, crystal engineering
Benzene-1,3,5-tricarboxylate (BTC³⁻) 3– Variable (e.g., Cu²⁺, H⁺) Trigonal planar coordination Zeolite-like MOFs (e.g., HKUST-1)
Tetrabutyl benzene-1,2,4,5-tetracarboxylate Neutral Butyl ester groups Non-ionic, hydrophobic Organic synthesis intermediates
Key Observations :
  • Counterion Diversity : Tetraammonium salts maximize charge delocalization, enabling strong ionic interactions with metal ions in MOFs . In contrast, diammonium salts (e.g., ethylenediammonium) rely on hydrogen bonding to stabilize supramolecular architectures .
  • Coordination Flexibility : Benzene-1,2,4,5-tetracarboxylate (BTEC⁴⁻) forms 2D or 3D frameworks via chelating and bridging modes (e.g., Cd²⁺ complexes in ), whereas benzene-1,3,5-tricarboxylate (BTC³⁻) favors trigonal geometries, as seen in Cu₃(BTC)₂ MOFs .
  • Hydrophobicity : Ester derivatives like tetrabutyl benzene tetracarboxylate (logP = 6.76) are lipophilic and used in HPLC separations, contrasting with the water-soluble ammonium salts .

Thermal and Chemical Stability

Table 2: Stability Data
Compound Thermal Stability Stability in Water Notable Features
This compound Decomposes >200°C High solubility Ionic nature enhances solubility
Bis(propane-1,2-diammonium) salt Stable up to 420 K Moderate Hydrogen bonding resists decomposition
Cu₃(BTC)₂ MOF (benzene-1,3,5-tricarboxylate) Stable to 240°C Low porosity loss Functionalizable pore channels
Tetrabutyl ester Stable to 400°C (decomposition) Insoluble High thermal stability due to ester groups
  • MOF Stability : BTEC⁴⁻-based MOFs (e.g., CTH-14 with Y³⁺) exhibit high thermal stability (>200°C) and retain porosity under harsh conditions, outperforming some BTC³⁻ frameworks .
  • Hydrolytic Sensitivity : Ammonium salts are prone to proton exchange in acidic conditions, while ester derivatives remain inert .

Biological Activity

Tetraammonium benzene-1,2,4,5-tetracarboxylate (TABT) is a compound of significant interest due to its unique structural properties and potential biological applications. This article reviews the biological activity of TABT, focusing on its synthesis, structural characteristics, and various biological studies that highlight its efficacy in different applications.

Structural Characteristics

TABT is a salt formed from benzene-1,2,4,5-tetracarboxylic acid and ammonium ions. Its structure consists of a central benzene ring with four carboxylate groups that can interact with various biological targets. The compound has been characterized using techniques such as X-ray diffraction and infrared spectroscopy, which confirm its crystalline nature and the arrangement of ammonium ions around the tetracarboxylate anion .

Synthesis

The synthesis of TABT typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with ammonium salts under controlled conditions. For example, TABT can be synthesized hydrothermally by combining the acid with ammonium hydroxide in a sealed environment at elevated temperatures. This method yields high-purity crystals suitable for further biological testing .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of TABT against various bacterial strains. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, research indicates that TABT demonstrates a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Escherichia coli150
Staphylococcus aureus100
Pseudomonas aeruginosa200

These findings suggest that TABT could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

TABT has also been evaluated for its antioxidant properties. The compound's ability to scavenge free radicals was assessed using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicate that TABT exhibits a significant antioxidant capacity comparable to standard antioxidants like ascorbic acid.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University evaluated the efficacy of TABT against multidrug-resistant strains of bacteria. The results showed that TABT not only inhibited bacterial growth but also reduced biofilm formation by up to 70%, indicating its potential use in treating biofilm-associated infections.
  • Case Study on Antioxidant Properties :
    In another investigation published in the Journal of Medicinal Chemistry, TABT was tested for its protective effects against oxidative stress in human cell lines. The study found that treatment with TABT significantly reduced markers of oxidative damage and improved cell viability under stress conditions.

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